

An In-Depth Technical Guide to the Magnetic Susceptibility Measurements of Naval Brass

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Brass

Cat. No.: B1175200

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the magnetic properties of naval **brass**, with a focus on the measurement of its magnetic susceptibility. Naval **brass**, a copper-zinc-tin alloy, is predominantly utilized in marine applications due to its excellent corrosion resistance. While generally considered non-magnetic, its magnetic susceptibility is a critical parameter in sensitive applications, such as in the components of high-field magnetic resonance imaging (MRI) or other magneto-sensitive instrumentation, where magnetic interference must be minimized. This guide details the intrinsic magnetic nature of naval **brass**, the influence of composition and impurities on its magnetic properties, and standardized protocols for its measurement.

Introduction to the Magnetic Properties of Naval Brass

Naval **brass** is fundamentally a diamagnetic material.^[1] This property arises from its primary constituents, copper and zinc, which are both diamagnetic.^{[1][2]} Diamagnetic materials, when placed in a magnetic field, create an induced magnetic field in the opposite direction, resulting in a weak repulsion. This is due to the paired electrons in their atomic orbitals.^[2]

However, the magnetic properties of commercially available naval **brass** can be significantly influenced by the presence of ferromagnetic impurities, most notably iron.^{[2][3]} The addition of even a small amount of iron can introduce paramagnetic or even weak ferromagnetic behavior,

causing the alloy to be weakly attracted to a magnetic field.[\[2\]](#)[\[3\]](#) This is a critical consideration for applications where strict non-magnetic properties are required.

Data Presentation: Magnetic Properties of Naval Brass

The magnetic properties of naval **brass** are typically characterized by its magnetic permeability (μ) and magnetic susceptibility (χ). The relationship between these two dimensionless quantities is given by:

$$\mu = 1 + \chi$$

For a diamagnetic material, χ is negative, and μ is slightly less than 1. For a paramagnetic material, χ is positive, and μ is slightly greater than 1. Ferromagnetic materials have a large positive χ and a high μ .

The following tables summarize the key compositions and reported magnetic properties of common naval **brass** alloys.

Table 1: Composition of Common Naval **Brass** Alloys

Alloy Designation	UNS No.	Copper (Cu) %	Zinc (Zn) %	Tin (Sn) %	Lead (Pb) % (max)	Iron (Fe) % (max)
Naval Brass	C46400	59.0 - 62.0	Remainder	0.5 - 1.0	0.20	0.10
Leaded Naval Brass	C48500	59.0 - 62.0	Remainder	0.5 - 1.0	1.3 - 2.2	0.10

Data compiled from various industry sources.

Table 2: Magnetic Properties of Naval **Brass** (C46400)

Property	Value	Notes
Magnetic Permeability (μ)	< 1.01	This value indicates that the material is very weakly magnetic, consistent with a diamagnetic or weakly paramagnetic material. The deviation from 1 is dependent on the level of ferromagnetic impurities.
Magnetic Susceptibility (χ)	Small positive or negative value	Calculated from the permeability ($\chi = \mu - 1$). The exact value and sign depend on the purity of the alloy. For highly pure naval brass, the susceptibility is expected to be negative (diamagnetic). The presence of iron impurities will shift the susceptibility to positive values (paramagnetic).

Note: Specific quantitative data for the magnetic susceptibility of naval **brass** as a direct function of iron content is not readily available in the public domain and would likely require experimental determination for specific batches of the alloy. Research has shown that for a 50-50 copper-zinc alloy, the material becomes paramagnetic with an iron content of 0.023% or more.^[4]

Experimental Protocols for Magnetic Susceptibility Measurement

The accurate determination of the magnetic susceptibility of weakly magnetic materials like naval **brass** requires sensitive measurement techniques. The three most common methods are the Gouy method, the Faraday method, and Superconducting Quantum Interference Device (SQUID) magnetometry.

Gouy Method

The Gouy method is a relatively simple and widely used technique for measuring the magnetic susceptibility of solid and liquid samples. It relies on measuring the apparent change in the mass of a sample when it is suspended in a uniform magnetic field.

Experimental Workflow:

- Sample Preparation:
 - The naval **brass** sample should be machined into a long, uniform cylinder.
 - The sample is suspended from a sensitive analytical balance.
- Apparatus Setup:
 - An electromagnet capable of producing a strong, uniform magnetic field is positioned such that one end of the suspended sample is in the region of maximum field strength, while the other end is in a region of negligible field.
 - The balance is placed in a draft-free enclosure to ensure stable readings.[\[5\]](#)
- Measurement Procedure:
 - The mass of the sample is measured in the absence of a magnetic field (m_0).
 - The electromagnet is turned on, and the mass of the sample is measured again in the presence of the magnetic field (m_1).
 - The apparent change in mass ($\Delta m = m_1 - m_0$) is recorded.
- Calculation:
 - The volume magnetic susceptibility (χ_v) can be calculated using the following formula: $\chi_v = (2 * g * \Delta m) / (\mu_0 * A * H^2)$ where:
 - g is the acceleration due to gravity.
 - Δm is the change in mass.

- μ_0 is the permeability of free space.
- A is the cross-sectional area of the sample.
- H is the magnetic field strength.
- Calibration:
 - The apparatus is typically calibrated using a standard substance with a known magnetic susceptibility, such as mercury tetrathiocyanatocobaltate(II) (HgCo(NCS)4).[\[6\]](#)

Faraday Method

The Faraday method utilizes a non-uniform magnetic field to exert a force on the sample. This force is proportional to the magnetic susceptibility of the sample and the gradient of the magnetic field.

Experimental Workflow:

- Sample Preparation:
 - A small, well-defined sample of naval **brass** is prepared.
- Apparatus Setup:
 - An electromagnet with specially shaped pole pieces is used to create a region of constant field gradient ($\partial B / \partial z$).
 - The sample is suspended from a microbalance in this region of the magnetic field.
- Measurement Procedure:
 - The force on the sample is measured with the magnetic field on and off.
 - The difference in these force measurements gives the magnetic force on the sample.
- Calculation:

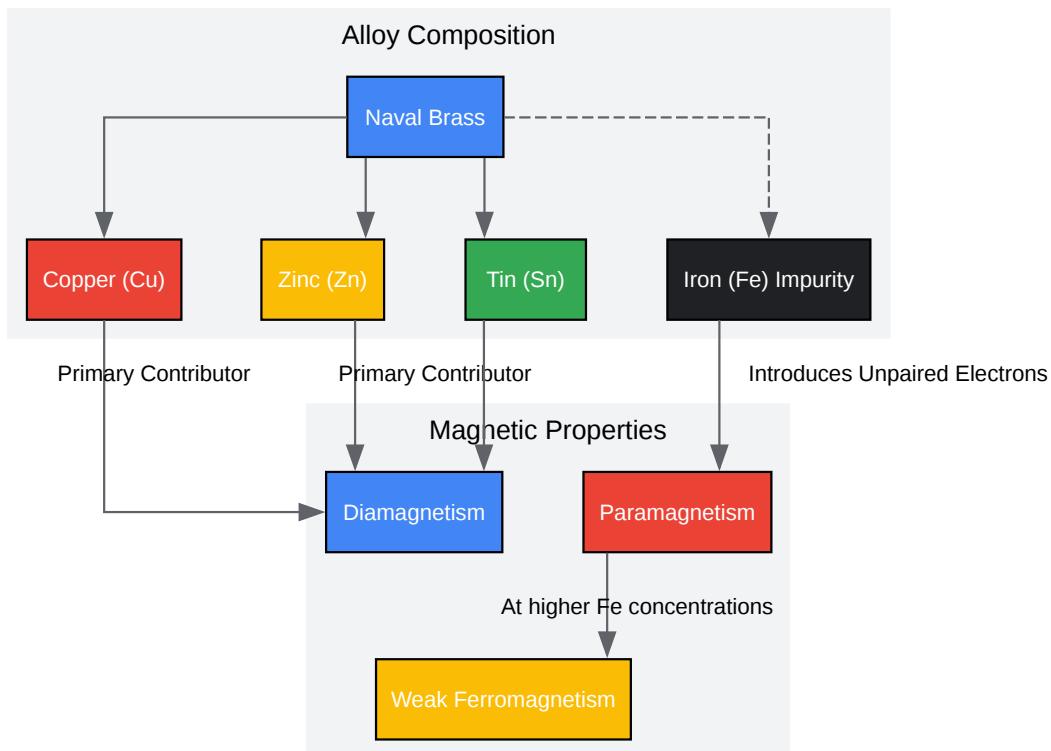
- The mass magnetic susceptibility (χ_m) is calculated using the formula: $F = \chi_m * m * B * (\partial B / \partial z)$ where:
 - F is the magnetic force.
 - m is the mass of the sample.
 - B is the magnetic field strength at the sample's location.
 - $\partial B / \partial z$ is the magnetic field gradient.
- Calibration:
 - The instrument is calibrated using a reference material with a known magnetic susceptibility, such as a pure platinum cylinder provided by the National Institute of Standards and Technology (NIST).[\[7\]](#)

SQUID Magnetometry

A Superconducting Quantum Interference Device (SQUID) magnetometer is the most sensitive instrument for measuring magnetic properties, making it ideal for diamagnetic and weakly paramagnetic materials.

Experimental Workflow:

- Sample Preparation:
 - A small, precisely weighed sample of naval **brass** is mounted in a sample holder (e.g., a gelatin capsule or a straw).
- Apparatus Setup:
 - The sample is placed within a superconducting magnet capable of generating a highly uniform magnetic field.
 - The SQUID detection coils are located in a liquid helium dewar to maintain their superconducting state.

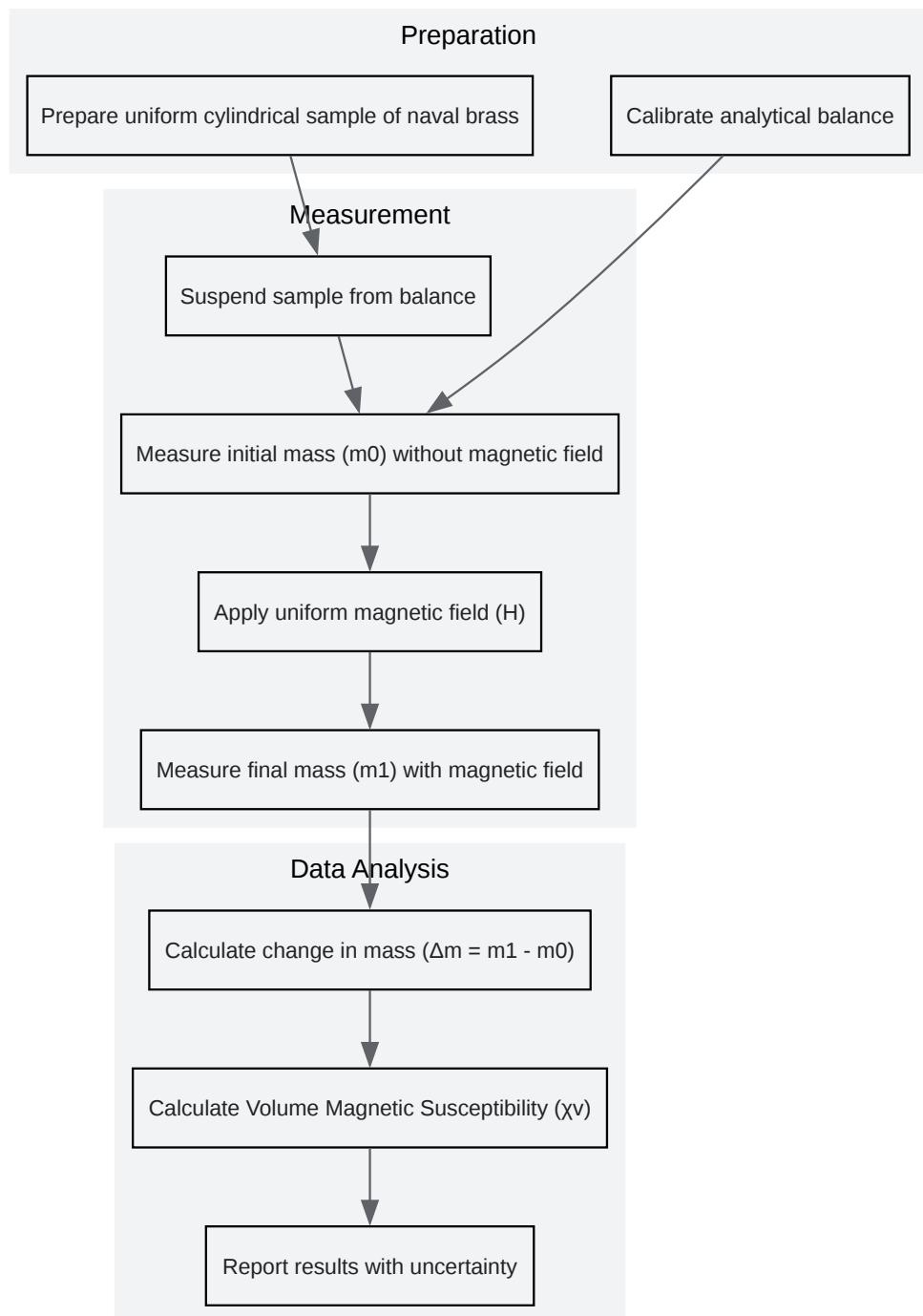

- Measurement Procedure:
 - The sample is moved through the detection coils, inducing a current that is proportional to the magnetic moment of the sample.
 - Measurements can be performed as a function of temperature and applied magnetic field.
 - To accurately determine the sample's magnetic moment, a background measurement of the empty sample holder is also performed and subtracted from the sample measurement.
- Calculation:
 - The SQUID software directly calculates the magnetic moment of the sample.
 - The magnetic susceptibility can then be determined from the magnetic moment, the applied magnetic field, and the sample's mass or volume.
- Calibration:
 - SQUID magnetometers are calibrated using standard reference materials from NIST, such as a palladium or platinum standard.[\[8\]](#)

Visualizations

Signaling Pathways and Logical Relationships

The magnetic properties of naval **brass** are a direct consequence of its elemental composition and the presence of any impurities. The following diagram illustrates the relationship between the alloy's composition and its resulting magnetic behavior.

Influence of Composition on Magnetic Properties of Naval Brass


[Click to download full resolution via product page](#)

Caption: Compositional influence on naval **brass** magnetism.

Experimental Workflows

The following diagram outlines the logical workflow for determining the magnetic susceptibility of a naval **brass** sample using the Gouy method.

Experimental Workflow: Gouy Method

[Click to download full resolution via product page](#)

Caption: Gouy method experimental workflow.

Conclusion

The magnetic susceptibility of naval **brass** is a critical, albeit often overlooked, property. While inherently diamagnetic, the presence of ferromagnetic impurities, particularly iron, can significantly alter its magnetic behavior. For researchers, scientists, and professionals in fields where magnetic interference is a concern, the precise measurement of magnetic susceptibility is paramount. This guide has provided an in-depth overview of the magnetic characteristics of naval **brass** and detailed experimental protocols for its accurate measurement using the Gouy, Faraday, and SQUID magnetometry methods. The selection of the appropriate measurement technique will depend on the required sensitivity and the available resources. For applications demanding the lowest possible magnetic signature, careful material selection and stringent quality control to minimize ferromagnetic impurities are essential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. hmaking.com [hmaking.com]
- 2. kdmsteel.com [kdmsteel.com]
- 3. hrccnc.com [hrccnc.com]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. holmarc.com [holmarc.com]
- 6. chemistry.st-andrews.ac.uk [chemistry.st-andrews.ac.uk]
- 7. Magnetic Moment and Susceptibility Standard Reference Materials (SRM®) | NIST [nist.gov]
- 8. SQUID Magnetometry and Low Temperature | ICMM [icmm.csic.es]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Magnetic Susceptibility Measurements of Naval Brass]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1175200#magnetic-susceptibility-measurements-of-naval-brass>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com